molecular formula C6H9ClN2O B595339 6-(Aminomethyl)pyridin-3-ol hydrochloride CAS No. 1276056-66-6

6-(Aminomethyl)pyridin-3-ol hydrochloride

Cat. No.: B595339
CAS No.: 1276056-66-6
M. Wt: 160.601
InChI Key: YPFRNWYSKHZEHA-UHFFFAOYSA-N
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Description

6-(Aminomethyl)pyridin-3-ol hydrochloride ( 1276056-66-6) is a valuable chemical building block in medicinal chemistry and drug discovery research . This heterocyclic compound features both an aminomethyl group and a hydroxyl group on its pyridine ring, making it a versatile scaffold for the synthesis of more complex molecules . With the molecular formula C6H9ClN2O and a molecular weight of 160.60, researchers utilize this compound as a key intermediate in developing novel pharmaceutical candidates . Proper storage is essential for maintaining stability; it should be kept in a dark place under an inert atmosphere at room temperature . Handling should be conducted by qualified personnel using appropriate personal protective equipment. The compound has associated hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Please note: This product is intended for research purposes and laboratory use only. It is not approved for diagnostic or therapeutic use in humans.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(aminomethyl)pyridin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.ClH/c7-3-5-1-2-6(9)4-8-5;/h1-2,4,9H,3,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFRNWYSKHZEHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90725492
Record name 6-(Aminomethyl)pyridin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90725492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1276056-66-6
Record name 6-(Aminomethyl)pyridin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90725492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic Elucidation and Structural Characterization

Electronic Spectroscopy for Chromophore Analysis

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal technique for probing the electronic structure of molecules containing chromophores—the parts of a molecule responsible for its color. In the case of 6-(Aminomethyl)pyridin-3-ol (B1396202) hydrochloride, the substituted pyridine (B92270) ring acts as the primary chromophore.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of a compound provides information about the electronic transitions occurring when the molecule absorbs light. For aromatic systems like pyridine and its derivatives, these transitions are typically of the π → π* and n → π* types.

The acidity of the solution significantly influences the UV-Vis spectrum of pyridine derivatives. nih.gov In its hydrochloride salt form, the pyridine nitrogen is protonated, forming a pyridinium (B92312) cation. wikipedia.org This protonation, along with the ionization state of the hydroxyl and amino groups, will affect the electronic distribution within the aromatic ring and, consequently, the energy of the electronic transitions. The spectrum of 3-hydroxypyridine (B118123), for instance, shows variation with pH. nih.gov It is anticipated that 6-(Aminomethyl)pyridin-3-ol hydrochloride would exhibit distinct spectra in acidic, neutral, and basic media, corresponding to the different ionic species present.

Table 1: Predicted UV-Vis Absorption Maxima for this compound in Acidic Solution

Transition TypePredicted λmax (nm)Notes
π → π~270-290This transition is characteristic of the substituted pyridinium ring. The exact wavelength is influenced by the electron-donating effects of the hydroxyl and aminomethyl groups.
n → π~250-270This transition, involving the non-bonding electrons of the oxygen and nitrogen atoms, is often weaker and may be obscured by the stronger π → π* band.

Note: The data in this table is predictive and based on the analysis of analogous compounds. Specific experimental values are required for confirmation.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Patterns

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, mass spectrometry would confirm the mass of the protonated molecule and provide insights into the connectivity of its atoms.

Upon introduction into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI), the compound would be detected as the protonated molecular ion, [C₆H₉N₂O]⁺. The analysis of its fragmentation under techniques like collision-induced dissociation (CID) would reveal characteristic losses.

While a specific mass spectrum for this compound is not published, the fragmentation pathways can be predicted based on the known behavior of similar structures, such as aminopyridines and benzylamines. nih.govscirp.orgnih.gov The most likely fragmentation pathways would involve the cleavage of the bonds with the highest lability.

Key predicted fragmentation patterns include:

Loss of ammonia (B1221849) (NH₃): Cleavage of the C-N bond in the aminomethyl group could lead to the loss of an ammonia molecule.

Cleavage of the benzylic C-C bond: Fission of the bond between the pyridine ring and the aminomethyl carbon would result in the formation of a pyridinylmethyl cation or a related fragment.

Ring fragmentation: At higher energies, the pyridine ring itself can undergo cleavage, leading to smaller charged fragments.

Table 2: Predicted Key Mass Spectrometry Fragments for 6-(Aminomethyl)pyridin-3-ol

m/z (Mass-to-Charge Ratio)Proposed Fragment IonDescription of Loss
125.07[C₆H₉N₂O]⁺Molecular ion (protonated)
108.06[C₆H₈NO]⁺Loss of NH₃ from the aminomethyl group
94.05[C₅H₄NO]⁺Cleavage of the C-CH₂NH₂ bond with hydrogen rearrangement

Note: This table presents predicted fragmentation data. Experimental verification is necessary.

X-ray Crystallography for Solid-State Structural Determination

Although a crystal structure for this compound has not been reported in the crystallographic databases, studies on similar substituted pyridine hydrochloride salts provide a basis for predicting its solid-state characteristics. nih.govnih.gov The structure would feature a protonated pyridine nitrogen, forming a pyridinium ion. wikipedia.orgwikipedia.org The chloride anion would be positioned to form hydrogen bonds with the acidic protons of the pyridinium N-H, the hydroxyl O-H, and the aminomethyl N-H₃⁺ groups.

These hydrogen bonding interactions would likely create a complex three-dimensional network, influencing the physical properties of the crystalline solid. The planarity of the pyridine ring would be maintained, and the conformation of the aminomethyl group relative to the ring would be determined by the packing forces.

Table 3: Predicted Crystallographic Parameters for this compound

ParameterPredicted Value/SystemNotes
Crystal SystemMonoclinic or OrthorhombicThese are common crystal systems for organic salts.
Space GroupCentrosymmetric (e.g., P2₁/c)Many organic molecules crystallize in centrosymmetric space groups.
Key Intermolecular InteractionsN⁺-H···Cl⁻, O-H···Cl⁻, N-H···Cl⁻, π-π stackingHydrogen bonding with the chloride anion is expected to be the dominant interaction. Aromatic stacking between pyridine rings may also occur.

Note: The crystallographic parameters are hypothetical and can only be confirmed by experimental X-ray diffraction analysis.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the molecular and electronic properties of compounds.

Density Functional Theory (DFT) for Optimized Molecular Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized molecular geometry and electronic structure of molecules. researchgate.net This approach allows for the calculation of bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. While DFT studies have been conducted on various pyridine (B92270) derivatives to understand their structural parameters, specific data for the optimized geometry and electronic structure of 6-(aminomethyl)pyridin-3-ol (B1396202) hydrochloride are not documented in available research. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides insights into a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller gap is generally indicative of a more reactive molecule. nih.gov For many organic molecules, the HOMO-LUMO gap is a critical parameter investigated through computational means. researchgate.net However, specific calculations detailing the HOMO-LUMO energies and the corresponding energy gap for 6-(aminomethyl)pyridin-3-ol hydrochloride have not been reported.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis Chemical Shifts/Frequencies)

Theoretical calculations can predict spectroscopic data, which can then be compared with experimental results for validation of the computational model. For instance, calculated Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption maxima can aid in the structural elucidation of a compound. nih.govnist.gov While experimental NMR data exists for related compounds like 3-(Aminomethyl)pyridine and 3-Picolyl chloride hydrochloride, theoretically predicted spectroscopic parameters for this compound are not available. chemicalbook.comchemicalbook.com

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas denote positive potential, indicating sites for nucleophilic attack. This analysis is crucial for understanding intermolecular interactions and chemical reactivity. nih.gov An MEP analysis for this compound would identify the likely sites for electrophilic and nucleophilic attack, but such a study has not been published.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density, which are important for understanding molecular stability. researchgate.net NBO analysis can quantify the stabilization energies associated with these interactions, offering a deeper understanding of the molecule's electronic landscape. For this compound, a detailed NBO analysis is currently not found in scientific literature.

Conformational Analysis and Energetic Profiles

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. By calculating the energy of different conformers, an energetic profile can be constructed to identify the most stable conformations. This is particularly important for flexible molecules like this compound, which has a rotatable aminomethyl group. Understanding the preferred conformation is essential for predicting its biological activity and interactions. However, a systematic conformational analysis and the corresponding energetic profiles for this compound are not available in the public domain.

Molecular Dynamics Simulations for Solution Behavior and Interactions

An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with explicit water molecules. The interactions between all atoms are governed by a force field, which is a set of parameters describing the potential energy of the system. nih.gov The CHARMM General Force Field (CGenFF) or the Optimized Potentials for Liquid Simulations (OPLS-AA) force field are commonly used for drug-like molecules and organic compounds containing pyridine rings. nih.govonepetro.org

The simulation would proceed by numerically solving Newton's equations of motion for the system, yielding a trajectory that describes how the positions and velocities of atoms evolve over time. Analysis of this trajectory can reveal detailed information about the solution-state behavior of the compound.

Hypothetical Molecular Dynamics Simulation Parameters

To investigate the solution behavior of this compound, a standard simulation could be set up with the parameters outlined in the table below. These parameters are representative of common practices for simulating small organic molecules in aqueous solutions. nih.govonepetro.org

ParameterValue/DescriptionRationale
Force Field CHARMM General Force Field (CGenFF)Optimized for drug-like molecules and compatible with biomolecular simulations. nih.gov
Solvent Model TIP3P Water ModelA widely used and computationally efficient three-site water model.
System Size 1 molecule of compound, ~5000 water moleculesSufficient to minimize self-interaction through periodic boundary conditions.
Simulation Box Cubic, ~50 Å x 50 Å x 50 ÅDimensions determined by the number of molecules.
Ensemble NPT (Isothermal-Isobaric)Maintains constant number of particles, pressure (1 atm), and temperature (298.15 K).
Temperature 298.15 K (25 °C)Represents standard ambient temperature.
Pressure 1 atmRepresents standard atmospheric pressure.
Simulation Time 100 nanoseconds (ns)A reasonable timescale to observe local solvation dynamics and conformational changes.
Integration Timestep 2 femtoseconds (fs)A standard timestep for simulations involving rigid water models and constrained hydrogen bonds.

Detailed Research Findings from Analogous Systems

Based on the chemical structure of this compound and findings from MD studies on related molecules like pyridine, aminopyridine, and hydroxypyridine, several key interactions and behaviors can be anticipated.

Hydrogen Bonding: The primary mode of interaction between 6-(Aminomethyl)pyridin-3-ol and water is expected to be hydrogen bonding. The hydroxyl (-OH) group and the aminomethyl (-CH₂NH₂) group are both potent hydrogen bond donors and acceptors. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor. researchgate.netyoutube.com MD simulations of similar molecules in water consistently show the formation of stable hydrogen bonds with surrounding water molecules, which dictates the solvation shell structure. aps.orgnih.gov The dynamics of these hydrogen bonds, including their lifetimes and exchange rates, are crucial for understanding the molecule's solubility and transport properties. mdpi.com

Solvation Structure: In its hydrochloride form, the aminomethyl group will be protonated (-CH₂NH₃⁺), and the chloride ion (Cl⁻) will be present as a counterion. MD simulations would reveal distinct solvation shells around the protonated amine, the hydroxyl group, the pyridine ring, and the chloride ion. Water molecules are expected to form a structured cage around the solute, with specific orientations to maximize favorable electrostatic interactions. The protonated amine, in particular, would strongly orient water molecules, while the hydrophobic pyridine ring would influence the local water network structure differently. researchgate.netnih.gov

Conformational Dynamics: The aminomethyl group has rotational freedom around the single bond connecting it to the pyridine ring. MD simulations can quantify the torsional potential and preferred conformations of this side chain in an aqueous environment. The interactions with water molecules will influence the conformational landscape of the molecule.

Dimerization and Aggregation: Studies on related heterocyclic compounds sometimes show a tendency for self-association or dimerization in solution, often mediated by hydrogen bonding or π-π stacking of the aromatic rings. youtube.com An MD simulation could explore the potential for two or more molecules of 6-(Aminomethyl)pyridin-3-ol to interact and form dimers or larger aggregates, providing insight into concentration-dependent behaviors.

Applications in Organic Synthesis and Chemical Materials

Utilization as a Versatile Building Block in Complex Molecule Synthesis

As a substituted pyridine (B92270), 6-(aminomethyl)pyridin-3-ol (B1396202) hydrochloride serves as a key structural unit in organic synthesis. The pyridine ring is a prevalent scaffold in medicinal chemistry, known for its ability to participate in hydrogen bonding and other molecular interactions, which can enhance the pharmacological profiles of bioactive molecules. researchgate.netnih.gov The presence of reactive handles—the aminomethyl and hydroxyl groups—allows for sequential or selective functionalization, making it a versatile precursor for more elaborate structures. nih.govdntb.gov.ua

The compound is an ideal precursor for creating more complex, polycyclic, or highly substituted pyridine-containing scaffolds. The primary amine can readily undergo a variety of transformations, such as acylation, alkylation, or condensation reactions, to build upon the pyridine core. The hydroxyl group offers another site for modification, for instance, through etherification or esterification.

A significant application is demonstrated in the synthesis of dihydropyridone derivatives. In a patented synthetic route, 6-(aminomethyl)pyridin-3-ol is used as a key intermediate in the creation of compounds targeted as soluble epoxide hydrolase (s-EH) inhibitors. The synthesis involves the reaction of the aminomethyl group with other reagents to form a more complex amide linkage, ultimately leading to the desired heterocyclic scaffold. This highlights the compound's role in providing the foundational pyridine structure upon which more complex and biologically relevant frameworks are built.

The pyridine motif is a cornerstone in drug discovery, and intermediates like 6-(aminomethyl)pyridin-3-ol hydrochloride are instrumental in accessing novel therapeutic agents. The functional groups on the molecule allow for its incorporation into larger molecules designed to interact with specific biological targets.

Research detailed in patent literature describes the use of 6-(aminomethyl)pyridin-3-ol as a crucial building block for synthesizing a series of dihydropyridone-based compounds. These compounds were investigated for their potential as inhibitors of soluble epoxide hydrolase (s-EH), an enzyme implicated in the metabolism of signaling lipids and a target for cardiovascular and inflammatory diseases. The synthesis showcases the compound's role as a key intermediate, where both the amine and hydroxyl functionalities are leveraged to construct the final bioactive molecule.

Below is a table summarizing the reaction of a key intermediate derived from 6-(aminomethyl)pyridin-3-ol in the synthesis of potential s-EH inhibitors.

Reactant AReactant BProduct ScaffoldPotential Biological Target
Intermediate derived from 6-(Aminomethyl)pyridin-3-olSubstituted acrylic acidDihydropyridoneSoluble Epoxide Hydrolase (s-EH)

Role in the Preparation of Functionalized Heterocycles

Functionalized heterocycles are pivotal in medicinal chemistry and materials science. dntb.gov.ua this compound provides a direct route to a variety of functionalized pyridines. The dual reactivity of its functional groups can be exploited to introduce a wide range of other chemical moieties.

For example, the primary amine can be converted into amides, sulfonamides, or used in reductive amination protocols to attach diverse side chains. The hydroxyl group can be transformed into ethers or esters, or it can be used to influence the electronic properties and reactivity of the pyridine ring. The synthesis of the previously mentioned s-EH inhibitors serves as a prime example, where the aminomethyl group is acylated and the hydroxyl group partakes in the formation of the dihydropyridone ring system. This transformation converts a simple pyridine building block into a more complex, functionalized heterocyclic system with potential therapeutic applications.

Design and Synthesis of Ligands for Catalysis

The structure of 6-(aminomethyl)pyridin-3-ol, containing both a nitrogen atom in the pyridine ring and an aminomethyl side chain, suggests its potential use as a bidentate ligand for coordinating with metal centers in catalysis. Pyridine-based ligands are common in organometallic chemistry and are used in a variety of catalytic transformations. dntb.gov.ua However, based on currently available scientific literature and patent databases, the specific application of this compound in the design and synthesis of ligands for catalysis is not widely reported.

Exploration in Advanced Material Science

Pyridine-containing polymers and materials are explored for various applications due to their thermal stability and specific electronic properties. Bifunctional monomers, such as this compound, could theoretically serve as precursors for polymerization reactions, for instance, in the formation of polyamides or polyesters. Despite this potential, there is currently a lack of specific research or patents detailing the exploration or use of this compound in advanced material science, such as for polymer precursors or optoelectronic materials.

Biological Activity and Medicinal Chemistry Research

Pharmacological Relevance and Therapeutic Potential

The utility of 6-(Aminomethyl)pyridin-3-ol (B1396202) hydrochloride in pharmaceutical sciences can be viewed from two primary perspectives: its role as a building block in the synthesis of more complex drugs and its potential as a foundational structure for the development of new therapeutic agents.

The structure of 6-(Aminomethyl)pyridin-3-ol hydrochloride, featuring a substituted pyridine (B92270) ring, makes it a valuable precursor in the synthesis of a variety of pharmaceutical compounds. Pyridine and its derivatives are fundamental components in many approved drugs. The aminomethyl and hydroxyl groups on the pyridine ring offer reactive sites for further chemical modifications, allowing for the construction of more elaborate molecules with desired pharmacological properties. The synthesis of complex drug candidates often relies on the availability of such functionalized heterocyclic intermediates.

The aminopyridine core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets with high affinity. rsc.org This versatility makes compounds like this compound attractive starting points for drug discovery campaigns. Researchers can systematically modify its structure to optimize binding to specific enzymes or receptors, aiming to develop new drugs for a range of diseases. The exploration of aminopyridine derivatives has led to the identification of compounds with various therapeutic activities. rsc.org

In Vitro and In Vivo Biological Activity Profiling

While specific studies on the biological activity of this compound are not extensively documented in publicly available literature, the broader classes of aminopyridine and hydroxypyridine derivatives have been the subject of significant research. The findings from these related compounds provide a basis for understanding the potential biological profile of this compound.

Derivatives of aminopyridine have demonstrated notable antimicrobial properties. For instance, certain 2-aminopyridine (B139424) derivatives have been synthesized and shown to possess significant antibacterial activity, particularly against Gram-positive bacteria. nih.govnih.gov In one study, a specific 2-aminopyridine derivative, compound 2c, exhibited potent activity against Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values of 0.039 µg/mL. nih.govnih.gov The antimicrobial potential of such compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms. While no specific data exists for this compound, its structural similarity to these active compounds suggests that it could be a candidate for future antimicrobial research.

Table 1: Antibacterial Activity of a Representative 2-Aminopyridine Derivative (Compound 2c)

Microorganism MIC (µg/mL)
Staphylococcus aureus 0.039 ± 0.000
Bacillus subtilis 0.039 ± 0.000

Data from a study on 2-aminopyridine derivatives, not this compound. nih.govnih.gov

The pyridine scaffold is a key component in numerous antiviral agents. nih.gov A wide range of pyridine derivatives have been investigated for their ability to combat various viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and influenza viruses. nih.gov The mechanisms of action for these compounds are diverse, ranging from the inhibition of viral enzymes like reverse transcriptase and protease to blocking viral entry into host cells. nih.gov For example, newly synthesized benzothiazolyl-pyridine hybrids have shown significant in vitro activity against H5N1 and SARS-CoV-2 viruses, with some compounds exhibiting virucidal effects and inhibition of viral proteases. acs.org Although direct antiviral testing of this compound has not been reported, its core structure is consistent with those found in known antiviral compounds.

Hydroxypyridinone derivatives, which share a structural feature with this compound, have been evaluated for their anti-inflammatory effects. nih.gov A study on new 3-hydroxy-pyridine-4-one derivatives demonstrated significant anti-inflammatory activity in both carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. nih.gov The anti-inflammatory properties of these compounds are thought to be related to their iron-chelating abilities, which may interfere with the activity of heme-dependent enzymes like cyclooxygenase (COX) that are crucial in the inflammatory pathway. nih.gov Given these findings, it is plausible that this compound could also modulate inflammatory responses, though specific studies are required to confirm this.

Table 2: Anti-inflammatory Activity of a Representative 3-Hydroxy-Pyridine-4-One Derivative (Compound A)

Animal Model Dose (mg/kg) Inhibition of Edema (%)
Carrageenan-induced paw edema (rat) 20 67

Data from a study on 3-hydroxy-pyridine-4-one derivatives, not this compound. nih.gov

Investigations into Anticancer Activities

The pyridine nucleus is a common feature in a variety of anticancer agents. nih.govresearchgate.net Research into aminopyridine derivatives has revealed their potential to inhibit tumor cell growth through various mechanisms. nih.govnih.gov A study on a series of 3-aminomethyl pyridine derivatives demonstrated their potential as anticancer agents. While specific data for this compound is not available, the findings for related compounds suggest that the aminomethyl pyridine scaffold is a promising starting point for the development of new cancer therapeutics.

For instance, certain aminopyridine derivatives have shown significant cytotoxic activity against various cancer cell lines. nih.gov The substitution pattern on the pyridine ring and the nature of the amino group are critical for activity. The presence of specific functional groups can modulate the electronic properties and steric bulk of the molecule, influencing its interaction with biological targets. nih.gov

Table 1: Anticancer Activity of Selected Aminopyridine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
N-protected amino acid derivative of 2-aminopyridine (4a)HCT 116 (colorectal)3.7 nih.gov
N-protected amino acid derivative of 2-aminopyridine (4b)HCT 116 (colorectal)5.2 nih.gov
N-protected amino acid derivative of 2-aminopyridine (4c)HT29 (colorectal)3.27 nih.gov
N-protected amino acid derivative of 2-aminopyridine (4d)HT29 (colorectal)7.7 nih.gov

Note: The compounds listed are derivatives of 2-aminopyridine and are presented to illustrate the potential of the aminopyridine scaffold. Data for this compound is not available.

Exploration of Neuroprotective Effects and Neurological Disorder Targets

Pyridine derivatives are also being investigated for their potential in treating neurological disorders. The pyridinyl scaffold has been identified as a promising template for the design of neuroprotective agents. nih.gov For example, compounds with a 5-(4-pyridinyl)-4H-1,2,4-triazole core have shown potential in models of Parkinson's disease by enhancing the levels of tyrosine hydroxylase and the dopamine (B1211576) transporter, as well as reducing the expression of α-synuclein. nih.gov

Furthermore, the administration of nicotinamide, a form of vitamin B3 containing a pyridine ring, has been shown to increase NAD+ levels in the brain, which in turn can prevent DNA fragmentation and offer neuroprotection against oxidative stress. nih.gov This suggests that pyridine-based compounds could play a role in mitigating neurodegenerative processes. While direct studies on the neuroprotective effects of this compound are lacking, its structural components suggest that it could be a candidate for such investigations.

Other Reported Bioactivities (e.g., antioxidant potential, enzyme inhibition)

The structural motifs within 6-(Aminomethyl)pyridin-3-ol—specifically the pyridinol and aminomethyl groups—are associated with a range of other bioactivities, including antioxidant and enzyme inhibitory effects.

Antioxidant Potential: Phenolic compounds are well-known for their antioxidant properties, and the pyridinol moiety in the target compound suggests it may possess similar capabilities. The antioxidant activity of phenols is attributed to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them. The presence of an amino group can also contribute to antioxidant activity.

Enzyme Inhibition: Pyridine-containing compounds have been identified as inhibitors of various enzymes. For instance, some pyridine derivatives have been explored as inhibitors of Bruton's tyrosine kinase (BTK), a target for autoimmune diseases and certain cancers. google.com The ability of the pyridine nitrogen to act as a hydrogen bond acceptor is a key feature in its interaction with enzyme active sites.

Structure-Activity Relationship (SAR) Investigations

Influence of Functional Group Modifications on Biological Potency and Selectivity

The biological activity of pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring. For anticancer activity, the presence and position of electron-donating or electron-withdrawing groups can significantly alter the compound's potency. nih.gov For example, in a series of aminopyridine derivatives, the type of amino acid conjugate was found to influence the cytotoxicity against colorectal cancer cell lines. nih.gov

In the context of antibacterial agents, the introduction of a fluorine atom to a pyridine ring has been shown to enhance antibacterial activity, possibly by altering the electronic properties of the ring and improving target binding or cell penetration. nih.gov

Lead Optimization Strategies for Improved Pharmacological Profiles

Lead optimization of pyridine-based compounds often involves modifying the substituents to enhance potency, selectivity, and pharmacokinetic properties. A common strategy is the introduction of functional groups that can form additional interactions with the target protein. For example, the synthesis of hybrid molecules, such as combining a pyridine scaffold with other heterocyclic rings like thiazole, has been explored to develop novel anticancer agents. nih.gov

Biochemical Mechanism of Action Studies

The mechanism of action of pyridine derivatives is diverse and target-dependent. In cancer, they can act through various pathways, including the inhibition of protein kinases, disruption of DNA integrity, or modulation of signaling pathways like Wnt/β-catenin. researchgate.netnih.gov For example, certain aminopyridine derivatives have been shown to inhibit the concentration of β-catenin, a key protein in a crucial oncogenic signaling pathway. nih.gov

In the context of neuroprotection, pyridine-based compounds may exert their effects by reducing oxidative stress, inhibiting enzymes involved in neuroinflammation, or modulating neurotransmitter systems. nih.govnih.gov The specific mechanism of this compound would need to be elucidated through dedicated biochemical and cellular assays.

Enzyme Inhibition and Activation Pathways

There is no specific data available in the reviewed literature concerning the direct effects of this compound on enzyme inhibition or activation. While some pyridine-containing compounds have been investigated as enzyme inhibitors, such as inhibitors of lysyl oxidase-like 2 (LOXL2) which are involved in fibrosis, these are structurally distinct from this compound. For instance, derivatives of 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine have been identified as potent inhibitors of LOXL2, but this does not directly imply similar activity for the subject compound.

Interactions with Biological Macromolecules (e.g., proteins, nucleic acids)

There is a lack of published research on the specific interactions between this compound and biological macromolecules such as proteins and nucleic acids.

Preclinical Research and Model System Evaluations

No dedicated preclinical research studies or evaluations in model systems for this compound were identified. Preclinical studies are essential for determining the preliminary efficacy and safety of a compound before it can be considered for further development. The absence of such data indicates that the compound is likely in a very early stage of research or has not been a focus of significant investigation.

Metabolite Research and Biotransformation Pathways

Information regarding the metabolism and biotransformation of this compound is not available. Understanding how a compound is metabolized by the body is a critical aspect of drug development. Such studies would typically involve in vitro experiments with liver microsomes and in vivo studies in animal models to identify the metabolic pathways and the resulting metabolites.

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Methodologies

The future of drug discovery is intrinsically linked to the development of efficient and innovative synthetic methodologies. For 6-(Aminomethyl)pyridin-3-ol (B1396202) hydrochloride and its analogs, research is moving beyond traditional multi-step syntheses towards more streamlined and sustainable approaches. A recent review highlights the significant progress in the synthesis of aminopyridine derivatives, emphasizing transition metal-catalyzed reactions and green chemistry principles to enhance efficiency, selectivity, and yield. rsc.org

Future synthetic strategies are likely to focus on:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, offer a rapid and efficient route to a diverse range of aminopyridine derivatives. nih.gov The development of novel MCRs tailored for the aminopyridinol scaffold will be a key area of exploration.

Catalytic C-H Functionalization: Direct functionalization of the pyridine (B92270) ring's carbon-hydrogen bonds is a powerful tool for creating structural diversity. asianpubs.org This approach avoids the need for pre-functionalized starting materials, making syntheses more atom-economical and environmentally friendly.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Applying flow chemistry to the synthesis of 6-(Aminomethyl)pyridin-3-ol hydrochloride and its derivatives could lead to more efficient and reproducible manufacturing processes.

Biocatalysis: The use of enzymes to catalyze specific reactions offers high selectivity and mild reaction conditions. The development of biocatalytic routes to key intermediates or the final compound could provide a greener alternative to traditional chemical synthesis.

A convenient four-step synthesis of the related compound 2-amino-5-hydroxypyridine (B112774) has been reported, starting from 2-amino-5-bromopyridine. researchgate.netasianpubs.org This and other existing methods provide a foundation for developing more advanced synthetic pathways. A patent describes a process for producing 3-(aminomethyl)-6-chloropyridines, which are useful precursors for agricultural and pharmaceutical agents. researchgate.net

Integration of Advanced Computational Approaches for Rational Drug Design

The integration of computational methods is revolutionizing drug discovery by enabling the rational design of molecules with desired properties. researchgate.net For this compound, computational approaches can accelerate the identification of potent and selective drug candidates.

Key computational strategies include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. researchgate.netresearchgate.net For aminopyridine derivatives, docking studies have been used to understand binding modes and guide the design of more potent inhibitors for various targets, including kinases. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can correlate the chemical structure of molecules with their biological activity, providing insights for designing more effective compounds. researchgate.net

Virtual Screening: Large libraries of virtual compounds can be screened against a biological target to identify potential hits for further experimental testing. researchgate.net This can significantly reduce the time and cost of initial drug discovery phases.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups necessary for biological activity, guiding the design of novel scaffolds.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between a ligand and its target, offering deeper insights into the binding mechanism and stability of the complex. scbt.com

A computational study on the related 2-Amino 5-Methyl Pyridine has been conducted to analyze its optimized structure and properties, demonstrating the utility of these methods. researchgate.net

Identification and Validation of New Biological Targets

The aminopyridine scaffold is known to interact with a wide array of biological targets, including enzymes and receptors. rsc.org A primary mechanism of action for many aminopyridines is the blockade of voltage-gated potassium channels. rsc.org However, the full spectrum of biological targets for this compound and its derivatives remains an active area of investigation.

Emerging research is focused on identifying and validating new targets, which could expand the therapeutic applications of this compound class. Aminopyridines have shown potential as inhibitors of various enzymes, including:

α-glucosidase rsc.org

BACE1 (β-site amyloid precursor protein cleaving enzyme 1) nih.gov

Cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs) asianpubs.org

Lysyl oxidase-like 2 (LOXL2) nih.gov

Dipeptidyl peptidase-4 (DPP-4) nih.gov

Furthermore, research has explored the activity of aminopyridine derivatives against protozoan diseases, with some compounds showing promise as inhibitors of targets like CYP51 in Trypanosoma cruzi. rsc.org The identification of novel targets will likely be driven by high-throughput screening of compound libraries against diverse biological assays.

Exploration of Analogues with Enhanced Specificity and Reduced Off-Target Effects

A critical aspect of drug development is the optimization of lead compounds to enhance their specificity for the intended target while minimizing interactions with other proteins that could lead to side effects. For this compound, the exploration of analogues is a key strategy to achieve this goal.

Structure-activity relationship (SAR) studies are pivotal in this process, providing a systematic way to understand how modifications to the chemical structure affect biological activity. nih.govresearchgate.net By synthesizing and evaluating a series of analogues, researchers can identify the key structural features responsible for potency and selectivity. For example, a study on aminomethyl-pyridines as DPP-4 inhibitors revealed that the position of the aminomethyl and amide groups on the pyridine ring was critical for inhibitory activity. nih.gov Another study on pyrazolopyridine antiherpetic agents highlighted the importance of non-polar amine substituents for optimal activity. nih.gov

Future research will likely involve the synthesis and evaluation of a wide range of analogues of this compound, exploring modifications at various positions of the pyridine ring and the aminomethyl side chain.

Applications in Combinatorial Chemistry and High-Throughput Screening

Combinatorial chemistry and high-throughput screening (HTS) are powerful technologies that enable the rapid synthesis and evaluation of large numbers of compounds, significantly accelerating the drug discovery process. bmglabtech.comamericanpeptidesociety.org The aminopyridine scaffold is well-suited for these approaches due to its synthetic tractability. asianpubs.org

Combinatorial Chemistry: The creation of combinatorial libraries of aminopyridine derivatives allows for the systematic exploration of chemical space around the this compound core. nih.govyoutube.com By varying the substituents on the pyridine ring and the amino group, vast libraries of diverse compounds can be generated. bldpharm.com These libraries can then be screened to identify hits with desired biological activities.

High-Throughput Screening (HTS): HTS enables the automated testing of thousands of compounds against a specific biological target. bmglabtech.com Aminopyridine libraries can be subjected to HTS to identify inhibitors or modulators of various enzymes, receptors, and cellular pathways. researchgate.netresearchgate.netenamine.netnih.gov The results of HTS campaigns can provide valuable starting points for lead optimization programs.

The table below summarizes the key aspects of applying these technologies to this compound.

TechnologyApplication to this compoundPotential Outcomes
Combinatorial Chemistry Generation of diverse libraries of aminopyridinol analogs.Identification of novel scaffolds with improved properties.
High-Throughput Screening Rapid screening of libraries against various biological targets.Discovery of new "hit" compounds for drug development.

Potential in Precision Medicine and Theranostics

The future of medicine is moving towards a more personalized approach, where treatments are tailored to the individual characteristics of each patient. acs.org Aminopyridine derivatives, including this compound, have the potential to play a significant role in this paradigm shift. rsc.org

Precision Medicine: By identifying specific biomarkers that predict a patient's response to an aminopyridine-based drug, it may be possible to select patients who are most likely to benefit from the treatment. This approach can improve efficacy and reduce the risk of adverse effects. The development of companion diagnostics that detect these biomarkers will be crucial for the implementation of precision medicine strategies.

Theranostics: Theranostics involves the integration of diagnostic and therapeutic capabilities into a single agent. nih.gov This allows for the visualization of the drug's target and the simultaneous delivery of a therapeutic payload. Pyridine-based structures can be modified to incorporate imaging agents (e.g., radioisotopes for PET or SPECT imaging) and therapeutic moieties. researchgate.netnih.gov A theranostic agent based on the this compound scaffold could potentially be used to both image and treat diseases where its biological target is overexpressed, such as in certain cancers.

The development of such agents is a complex, multidisciplinary endeavor, but one that holds immense promise for the future of personalized medicine.

Q & A

Q. What are the established synthetic routes for 6-(Aminomethyl)pyridin-3-ol hydrochloride, and what reagents are typically employed?

The synthesis of this compound often involves multi-step reactions, including substitution and reduction steps. For example, analogous compounds like 3-(Aminomethyl)phenylboronic acid hydrochloride are synthesized using palladium-catalyzed cross-coupling reactions followed by acid treatment to form the hydrochloride salt . Common reagents include sodium borohydride for reduction and hydrochloric acid for salt formation. Reaction optimization may require inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates .

Q. How is the purity and structural integrity of this compound validated in laboratory settings?

Analytical techniques such as HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) are critical. For instance, HPLC with UV detection is used to quantify impurities, while 1^1H/13^13C NMR confirms the presence of the aminomethyl and pyridin-3-ol moieties. Regulatory standards, like those in Reference Standards for Pharmaceutical Analysis, recommend using certified reference materials to validate methods . Mass spectrometry (MS) further verifies molecular weight (160.60 g/mol for this compound) .

Q. What safety protocols are essential when handling this compound?

Key precautions include:

  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Storage : Keep in dark, inert conditions (e.g., argon) at room temperature to prevent degradation . Hazard statements (H302, H315, H319, H335) indicate risks of toxicity, skin/eye irritation, and respiratory sensitization, necessitating strict adherence to GHS guidelines .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

Yield optimization may involve:

  • Catalyst screening : Palladium or nickel catalysts for cross-coupling steps (e.g., Suzuki-Miyaura reactions in analogous syntheses) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature control : Lower temperatures (0–5°C) during reduction steps minimize side reactions . Kinetic studies via in-situ FTIR or reaction calorimetry can identify bottlenecks .

Q. What strategies resolve discrepancies in spectral data during structural characterization?

Contradictions in NMR or MS data often arise from residual solvents, tautomerism, or salt forms. For example:

  • Salt effects : The hydrochloride salt may shift proton signals in 1^1H NMR. Compare data with freebase analogs .
  • Isotopic labeling : Use deuterated solvents to distinguish solvent peaks from compound signals.
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of the hydrochloride salt structure .

Q. What biological or pharmacological activities are associated with this compound?

While direct data is limited, structurally related pyridine derivatives exhibit:

  • Antimicrobial activity : Pyridin-3-ol moieties disrupt bacterial cell membranes .
  • Enzyme modulation : Aminomethyl groups may act as enzyme inhibitors (e.g., kinase or protease targets) . In vitro assays, such as MIC (Minimum Inhibitory Concentration) testing or enzyme inhibition studies, are recommended to explore these pathways .

Q. How does the hydrochloride salt form influence the compound’s stability and solubility?

The hydrochloride salt enhances:

  • Aqueous solubility : Due to ionic interactions, critical for in-vivo bioavailability studies.
  • Stability : Protects the amine group from oxidation, but hygroscopicity requires desiccant storage . Comparative studies with freebase forms can quantify solubility differences using UV-Vis spectroscopy or HPLC .

Methodological Challenges

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Impurities like unreacted precursors or degradation products require:

  • Sensitive detection : UPLC (Ultra-Performance LC) with MS/MS detection for sub-ppm quantification.
  • Method validation : Follow ICH Q2(R1) guidelines for linearity, accuracy, and precision .
  • Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to identify labile functional groups .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations model:

  • Electrophilic sites : The pyridine ring’s electron-deficient nature directs substitutions.
  • Redox potentials : Predict stability under oxidative/reductive conditions. Software like Gaussian or ORCA can simulate reaction pathways, validated by experimental kinetic data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.